molecular formula C17H18ClNO B14775605 (5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol CAS No. 1178875-70-1

(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol

Cat. No.: B14775605
CAS No.: 1178875-70-1
M. Wt: 287.8 g/mol
InChI Key: VTRRCJPSCXOCEF-UHFFFAOYSA-N
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Description

(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a cyclopropyl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chloro-Substituted Phenyl Ring: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Formation of the Methanol Moiety: The final step involves the reduction of a carbonyl group to form the methanol moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the chloro group to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2)

    Substitution: Sodium hydroxide (NaOH), alkoxide ions (RO-)

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a dechlorinated product

    Substitution: Formation of hydroxyl or alkoxy derivatives

Scientific Research Applications

(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanone: Similar structure but with a ketone group instead of a methanol moiety.

    (5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)ethanol: Similar structure but with an ethanol moiety instead of a methanol moiety.

    (5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)amine: Similar structure but with an amine group instead of a methanol moiety.

Uniqueness

(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1178875-70-1

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

[5-chloro-2-[cyclopropyl(methyl)amino]phenyl]-phenylmethanol

InChI

InChI=1S/C17H18ClNO/c1-19(14-8-9-14)16-10-7-13(18)11-15(16)17(20)12-5-3-2-4-6-12/h2-7,10-11,14,17,20H,8-9H2,1H3

InChI Key

VTRRCJPSCXOCEF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)O

Origin of Product

United States

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